![molecular formula C7H8N2O B3060621 3-Pyridinecarboximidic acid, methyl ester CAS No. 57869-84-8](/img/structure/B3060621.png)
3-Pyridinecarboximidic acid, methyl ester
Overview
Description
3-Pyridinecarboximidic acid, methyl ester, also known as nicotinic acid, methyl ester or methyl nicotinate, is a compound with the formula C7H7NO2 . It is a derivative of pyridinecarboxylic acid .
Synthesis Analysis
The synthesis of esters like 3-Pyridinecarboximidic acid, methyl ester, can be accomplished through several methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the reaction of carboxylic acids with diazomethane to produce methyl esters .Molecular Structure Analysis
The molecular structure of 3-Pyridinecarboximidic acid, methyl ester consists of 7 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms, giving it a molar mass of 137.138 .Chemical Reactions Analysis
Esters, including 3-Pyridinecarboximidic acid, methyl ester, undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester is split with water. This reaction can be catalyzed by either an acid or a base . In addition, esters can be cleaved back into a carboxylic acid and an alcohol through reaction with water and a catalytic amount of strong acid .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 3-Pyridinecarboximidic acid, methyl ester were not found, esters in general are known to be common solvents .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the field of ester research are vast. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . Additionally, the field of amide synthesis has attained such a level of significance that the number of reviews and articles addressing it has grown exponentially in the last decade .
properties
IUPAC Name |
methyl pyridine-3-carboximidate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-10-7(8)6-3-2-4-9-5-6/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIHHVXYCMFSEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438107 | |
Record name | 3-Pyridinecarboximidic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57869-84-8 | |
Record name | 3-Pyridinecarboximidic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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